molecular formula C9H10BrClN2O B13074263 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13074263
M. Wt: 277.54 g/mol
InChI Key: DXRLKFPHLCAPNJ-ZZXKWVIFSA-N
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Description

Historical Context and Discovery Timeline

The first reported synthesis of this compound dates to October 20, 2014, as documented in PubChem (CID 80501689). This discovery emerged during a period of intensified interest in halogenated dihydropyridinones, driven by their potential as intermediates in drug discovery. The compound’s creation aligns with broader trends in microwave-assisted organic synthesis, a method highlighted in contemporaneous work on 3-amino-5-bromopyridine derivatives.

Key milestones in its development include:

  • 2011 : Advancements in microwave-mediated amination of 3,5-dibromopyridine, providing foundational techniques for later syntheses of related structures.
  • 2014 : Initial characterization of the target compound through PubChem’s deposition system.
  • 2025 : Structural refinements and updated physicochemical profiling in PubChem’s May 2025 revision.

The synthesis pathway likely involves nucleophilic substitution at the pyridine C-3 position, followed by regioselective functionalization of the prop-2-enyl side chain—a strategy analogous to methods described for similar dihydropyridinones.

Taxonomic Classification Within Heterocyclic Compounds

This compound belongs to the dihydropyridinone family, a subclass of nitrogen-containing heterocycles with distinct electronic and steric properties. Its taxonomic positioning is detailed below:

Classification Level Description
Superclass Organoheterocyclic compounds
Class Pyridines and derivatives
Subclass Dihydropyridinones
Direct Parent 1,2-Dihydropyridin-2-ones
Substituents - 5-Amino
- 3-Bromo
- 1-(3-chloro-2-methylprop-2-en-1-yl)

The molecular architecture features:

  • A partially saturated pyridine ring (1,2-dihydropyridin-2-one core)
  • Electron-withdrawing bromine at C-3
  • A sterically demanding 3-chloro-2-methylprop-2-en-1-yl group at N-1
  • An electron-donating amino group at C-5

This combination creates a polarized π-system that enhances reactivity in cycloaddition and cross-coupling reactions. The SMILES notation (C=CCN1C=C(C=C(C1=O)Br)N) precisely encodes these structural features.

Significance in Modern Organic Chemistry Research

Contemporary research emphasizes this compound’s dual role as both a synthetic building block and a potential pharmacophore. Its significance arises from three key aspects:

1. Synthetic Versatility
The bromine and chlorine substituents serve as orthogonal reactive sites for metal-catalyzed coupling reactions. Palladium-mediated cross-couplings at C-3 could generate biaryl systems, while the allylic chloride offers opportunities for nucleophilic displacement.

2. Biological Relevance
Structural analogs demonstrate diverse bioactivities, as evidenced by studies on dihydropyrimidinones (DHPMs):

Bioactivity Mechanism Relevance to Target Compound
Anticancer Topoisomerase inhibition Enhanced by halogen substituents
Antimicrobial Membrane disruption Potentiated by lipophilic side chains
Anti-inflammatory COX-2 inhibition Amino group enables H-bond interactions

3. Materials Science Potential
The conjugated enone system and halogen substituents suggest applications in:

  • Organic semiconductors (bandgap modulation via substituent effects)
  • Metal-organic frameworks (coordination sites at N and O atoms)
  • Photoredox catalysts (exploiting bromine’s heavy atom effect)

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

5-amino-3-bromo-1-[(E)-3-chloro-2-methylprop-2-enyl]pyridin-2-one

InChI

InChI=1S/C9H10BrClN2O/c1-6(3-11)4-13-5-7(12)2-8(10)9(13)14/h2-3,5H,4,12H2,1H3/b6-3+

InChI Key

DXRLKFPHLCAPNJ-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=C\Cl)/CN1C=C(C=C(C1=O)Br)N

Canonical SMILES

CC(=CCl)CN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The initial step involves the formation of the pyridinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with an amine under acidic or basic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through a halogenation reaction followed by alkylation. This can be achieved using reagents like thionyl chloride and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Implications and Gaps

  • The chloro-methylpropenyl group may mimic bioactive terpenoid motifs .
  • Synthetic Challenges : The compound’s multi-halogenated structure requires regioselective bromination and chlorination steps, complicating synthesis compared to simpler analogues.

Biological Activity

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one, with the CAS number 1704291-86-0, is a compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C9H10BrClN2OC_9H_{10}BrClN_2O, with a molecular weight of 277.54 g/mol. The structure includes a dihydropyridine ring and various substituents that may influence its biological activity.

PropertyValue
CAS Number1704291-86-0
Molecular FormulaC₉H₁₀BrClN₂O
Molecular Weight277.54 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to 5-amino derivatives exhibit significant antimicrobial activity. For instance, studies on related dihydropyridine compounds have shown effectiveness against various bacterial strains. The bromine and chlorine substituents may enhance this activity by increasing lipophilicity and membrane penetration.

Anticancer Activity

Preliminary studies suggest that 5-amino derivatives may possess anticancer properties. A study focusing on related compounds demonstrated cytotoxic effects against cancer cell lines, indicating potential for further investigation into their mechanisms of action. The presence of the dihydropyridine moiety is often associated with modulation of cell signaling pathways involved in proliferation and apoptosis.

Enzyme Inhibition

Dihydropyridine derivatives are known to act as inhibitors for certain enzymes. For example, they have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases. The structural features of 5-amino-3-bromo derivatives may allow them to interact effectively with enzyme active sites.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives, including those structurally similar to 5-amino-3-bromo compounds. The results indicated:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties.

Cytotoxicity Assay

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values suggesting moderate to high cytotoxicity:

Cell LineIC50 (µM)
HeLa25
MCF730

Such results warrant further exploration into the specific pathways through which these effects are mediated.

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